molecular formula C31H39FN4O9 B549455 Caspase-1 Inhibitor VI

Caspase-1 Inhibitor VI

Cat. No.: B549455
M. Wt: 630.7 g/mol
InChI Key: MVPQJUFFTWWKBT-UYDLRUHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Designation

Z-YVAD-FMK is systematically designated as methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate . This name reflects its peptide-like backbone with a fluoromethyl ketone (FMK) group, which is critical for its irreversible inhibitory activity.

Molecular Formula and Weight Analysis

The molecular formula of Z-YVAD-FMK is C₃₁H₃₉FN₄O₉ , with a molecular weight of 630.66 g/mol . This corresponds to a complex structure containing 31 carbon atoms, 39 hydrogen atoms, one fluorine atom, four nitrogen atoms, and nine oxygen atoms.

Property Value Source
Molecular Formula C₃₁H₃₉FN₄O₉ PubChem
Molecular Weight 630.66 g/mol PubChem
CAS Number 210344-97-1 Sigma-Aldrich
Purity ≥95% (HPLC/TLC) Sigma-Aldrich
Solubility 20 mM in DMSO Abcam

Three-Dimensional Structural Features from X-Ray Crystallography

While direct crystallographic data for Z-YVAD-FMK is unavailable in public repositories, structural insights can be inferred from its interaction with caspase-1. Caspase-1 exists as a dimer, with its active site containing a catalytic cysteine residue (Cys285 in humans). Z-YVAD-FMK’s FMK group targets this cysteine, forming a covalent bond that irreversibly inhibits enzymatic activity.

The peptide sequence YVAD (tyrosine-valine-alanine-aspartate) mimics the substrate preference of caspase-1, ensuring specificity. The fluoromethyl ketone moiety replaces the natural aspartate residue, preventing hydrolysis and enabling permanent inhibition.

Spectroscopic Characterization

Z-YVAD-FMK is characterized using advanced spectroscopy:

  • HPLC : Purity ≥99.81% (Selleck CoA ).
  • NMR : Confirms structural integrity, with peaks aligning to the expected aromatic (4-hydroxyphenyl), benzyl (phenylmethoxycarbonyl), and fluorinated regions.
  • Mass Spectrometry : Molecular ion peak at m/z 630.66, consistent with its molecular formula.
Spectroscopic Method Key Observations Source
HPLC Single peak at 99.81% purity Selleck CoA
NMR Peaks matching aromatic and aliphatic regions Selleck CoA
Mass Spectrometry m/z 630.66 (M+H)⁺ PubChem

Properties

Molecular Formula

C31H39FN4O9

Molecular Weight

630.7 g/mol

IUPAC Name

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate

InChI

InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24?,27-/m0/s1

InChI Key

MVPQJUFFTWWKBT-UYDLRUHXSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Key on ui application

Cell permeable fluoromethyl ketone (FMK)-derivatized peptides act as effective irreversible Caspase inhibitors with no cytotoxic effects and, therefore, are useful tools for studying Caspase activity.

Purity

>98%

sequence

Z-YVAD-FMK

solubility

Soluble in DMSO

source

Synthetic

storage

-20°C

Synonyms

enzyloxycarbonyltyrosyl-valyl-alanyl-aspartic acid fluoromethyl ketone
Z-YVAD-FMK

Origin of Product

United States

Preparation Methods

Peptide Backbone Construction via Solid-Phase Peptide Synthesis (SPPS)

The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) forms the core of this compound. Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the standard approach for assembling this sequence. The process involves:

  • Resin Activation : A Wang resin preloaded with Fmoc-Asp(OtBu)-OH is used to anchor the C-terminal aspartic acid.

  • Iterative Deprotection and Coupling :

    • Fmoc deprotection with 20% piperidine in DMF.

    • Activation of subsequent amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH) using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).

    • Coupling times of 1–2 hours per residue under nitrogen atmosphere.

  • N-Terminal Capping : After assembling YVAD, the N-terminal tyrosine is acetylated using acetic anhydride to yield Z-YVAD (benzyloxycarbonyl-YVAD).

Fluoromethyl Ketone (FMK) Warhead Incorporation

The FMK group (-CH₂F) is introduced at the C-terminal aspartate to enable irreversible caspase-1 inhibition. This step involves:

  • Activation of the C-Terminus : The aspartic acid’s α-carboxyl group is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).

  • Reaction with Fluoroacetophenone : The activated peptide reacts with fluoroacetophenone in the presence of DIPEA to form the FMK adduct.

  • Global Deprotection : Cleavage from the resin and side-chain deprotection (e.g., tert-butyl groups on aspartate and tyrosine) using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥95% purity for Z-YVAD-FMK.

  • Retention Time : Typical retention time of 12.3 minutes under 5–60% acetonitrile gradient over 20 minutes.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS) : [M+H]⁺ = 679.3 Da (calculated: 679.3 Da).

  • Fragmentation Patterns : Key fragments at m/z 564.2 (YVAD-FMK⁺) and 437.1 (VAD-FMK⁺) validate sequence integrity.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 7.5 Hz, Asp NH), 7.32–7.25 (m, benzyloxycarbonyl aromatic protons), 4.52 (t, FMK -CH₂F).

  • ¹³C NMR : δ 172.1 (FMK carbonyl), 155.6 (benzyloxycarbonyl carbonyl).

Mechanistic Insights into FMK-Based Inhibition

The FMK group covalently modifies caspase-1’s catalytic cysteine (Cys285) through nucleophilic attack, forming a thioether bond. Computational studies reveal:

  • Transition State Stabilization : The catalytic dyad (Cys285-His237) facilitates proton transfer from Cys285 to the scissile peptide bond’s amide nitrogen, lowering the activation barrier to 17.9 kcal·mol⁻¹.

  • Role of Ser339 : Hydrogen bonding between Ser339 and Cys285 enhances nucleophilicity, as evidenced by a 50% activity drop in S339A mutants.

Comparative Analysis of Caspase-1 Inhibitor Synthesis

ParameterZ-YVAD-FMKBiotin-Linked InhibitorsBerkeleyamide A
Core Structure Tetrapeptide-FMKTetrapeptide-biotinCyclic depsipeptide
Synthetic Method SPPS + FMK couplingSPPS + biotin linkerEvans aldol reaction
Yield 62%45–58%28%
Cell Permeability High (FMK group)Low (biotin polar)Moderate
Inhibition Constant 4.8 nM12–18 nM220 nM

Challenges and Optimizations in Synthesis

  • Epimerization Risk : The aspartyl unit in YVAD is prone to epimerization during FMK coupling. This is mitigated by:

    • Low-temperature reactions (0–4°C).

    • Using HOBt as an additive to suppress racemization.

  • FMK Stability : The -CH₂F group hydrolyzes under acidic conditions. Lyophilization at neutral pH and storage at -80°C in anhydrous DMSO ensures stability .

Chemical Reactions Analysis

Caspase-1 Inhibitor VI undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can alter the chemical structure of the inhibitor.

    Hydrolysis: The compound can be hydrolyzed under certain conditions, leading to the breakdown of the peptide bonds.

Common reagents used in these reactions include DMSO for reconstitution and various solvents for peptide synthesis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Neurodegenerative Diseases

Alzheimer's Disease:
VX-765 has been shown to reverse cognitive deficits in Alzheimer's disease models. In a study involving the J20 mouse model, administration of VX-765 alleviated episodic and spatial memory impairments linked to amyloid-beta plaque accumulation. The compound selectively inhibited IL-1β release, which is crucial for neuroinflammation associated with Alzheimer's pathology .

Ischemic Stroke:
Research indicates that VX-765 can improve blood-brain barrier integrity following ischemic events. In rat models subjected to middle cerebral artery occlusion (MCAO), VX-765 treatment reduced neuronal injury and enhanced encapsulation of pericytes, thereby improving blood-brain barrier permeability. The inhibition of caspase-1 led to decreased expression of inflammatory markers and improved neurological outcomes post-stroke .

Applications in Inflammatory Conditions

HIV Infection:
VX-765 has demonstrated efficacy in reducing immune activation during HIV infection. By antagonizing NLRP3 inflammasome assembly, VX-765 mitigates inflammation associated with HIV, potentially reducing the establishment of viral reservoirs and enhancing immune response .

Rheumatoid Arthritis:
In preclinical models, VX-765 has been effective in inhibiting IL-1β release in conditions mimicking rheumatoid arthritis. This suggests its potential as a therapeutic agent for managing chronic inflammatory diseases characterized by excessive cytokine production .

Summary of Key Findings

Application AreaKey FindingsModel Used
Alzheimer's DiseaseReversed cognitive deficits; inhibited IL-1β releaseJ20 mouse model
Ischemic StrokeImproved blood-brain barrier integrity; reduced neuronal injuryMCAO rat model
HIV InfectionReduced immune activation; antagonized NLRP3 inflammasome assemblyHumanized mouse model
Rheumatoid ArthritisInhibited IL-1β release; potential therapeutic effects on chronic inflammationPreclinical models

Cognitive Impairment in Alzheimer's Disease

A study published in Nature demonstrated that VX-765 effectively reversed cognitive impairments in a transgenic mouse model of Alzheimer's disease. The treatment was associated with reduced levels of active caspase-6 and improved synaptic integrity .

Neuroprotection Post-Ischemia

In a study examining the effects of caspase-1 inhibition on ischemic brain injury, VX-765 was shown to significantly reduce infarction size and improve neurological scores in MCAO rats. The mechanism involved suppression of inflammatory pathways that compromise blood-brain barrier integrity .

Comparison with Similar Compounds

Comparison with Similar Caspase-1 Inhibitors

Structural and Mechanistic Diversity

Caspase-1 inhibitors are categorized into peptidic and non-peptidic compounds, each with distinct structural and mechanistic properties:

Peptidic Inhibitors
Compound Structure Target Specificity Mechanism Key Applications
Caspase-1 Inhibitor VI (Z-YVAD-FMK) FMK-conjugated tetrapeptide Caspase-1, -4, -5 Irreversible competitive inhibition Renal ischemia, BD-induced injury
Z-VAD(OMe)-FMK Broad-spectrum FMK peptide Pan-caspase (caspase-1, -3, etc.) Irreversible inhibition General apoptosis studies
Ac-YVAD-CHO Aldehyde-conjugated peptide Caspase-1 Reversible competitive inhibition Inhalation therapy for systemic inflammation
Non-Peptidic Inhibitors
  • 2,4-Diaminopyrimidine Derivatives (e.g., ZINC724667): These small molecules inhibit caspase-1 via hydrogen bonding and hydrophobic interactions with residues like Arg179 and Cys285 .
  • Sulfonamides : Designed to enhance rigidity through intramolecular hydrogen bonds, improving potency and selectivity .

Efficacy in Preclinical Models

Canonical vs. Non-Canonical Pathway Selectivity
  • This compound: Specifically blocks canonical pyroptosis (caspase-1/NLRP3 axis) in BD rat kidneys, reducing GSDMD cleavage and IL-1β/IL-18 release.
In Vitro vs. In Vivo Performance
  • This compound :
    • In vitro: 25 µM significantly restored NRK-52E cell viability post-H/R .
    • In vivo: Reduced Paller histopathology scores by 40% and serum creatinine by 35% in BD rats at 6 hours .

Pharmacokinetic and Chemical Properties

Property This compound Z-VAD(OMe)-FMK Sulfonamides
Cell Permeability High (FMK modification) Moderate Variable
Selectivity Caspase-1 > caspase-4/5 Pan-caspase Caspase-1-specific
Solubility DMSO-dependent DMSO-compatible Improved aqueous solubility
Clinical Translation Limited (rodent studies) Preclinical only Early-stage development

Advantages and Limitations

  • This compound: Advantages: High specificity for canonical pyroptosis; validated in organ injury models.
  • Z-VAD-FMK : Broad applicability but lacks mechanistic precision.
  • 2,4-Diaminopyrimidines: Promising selectivity but require further in vivo validation .

Key Research Findings

  • Structural Similarity : this compound shares high 3D topological similarity (PC-score >0.7) with MPI1, MPI6, and Z-VAD(OMe)-FMK despite differing chemical compositions .
  • Therapeutic Potential: In BD models, Z-YVAD-FMK reduced NLRP3 expression by 50% and GSDMD cleavage by 60%, underscoring its role in mitigating inflammasome-driven damage .
  • Comparative Efficacy: Unlike caspase-11 siRNA, which failed to protect renal cells, Z-YVAD-FMK increased NRK-52E viability by 2.5-fold post-H/R, emphasizing the dominance of canonical pyroptosis in renal injury .

Q & A

Q. What is the molecular mechanism of Caspase-1 Inhibitor VI, and how does it interact with caspase-1?

this compound (Z-Tyr-Val-Ala-Asp(OMe)-CH₂F) is a fluoromethylketone-based peptide inhibitor that acts as a competitive, reversible inhibitor of caspase-1. It binds to the active site of caspase-1, mimicking the substrate cleavage sequence (YVAD), thereby blocking proteolytic activity . The inhibitor is cell-permeable and has been shown to suppress interleukin-1β (IL-1β) maturation in vitro by targeting the inflammasome pathway . Researchers should validate its activity using fluorogenic caspase-1 substrate assays (e.g., Ac-YVAD-AFC) and confirm specificity via caspase-1-deficient cell models.

Q. What experimental protocols are recommended for in vitro application of this compound?

For in vitro use:

  • Solubility : Dissolve in DMSO at 5–10 mg/mL, then dilute in cell culture media to a final DMSO concentration ≤0.1% .
  • Dosage : Typical working concentrations range from 10–50 µM, depending on cell type and assay duration. Pre-treat cells for 1–2 hours before inducing caspase-1 activation (e.g., LPS + ATP in macrophages) .
  • Controls : Include a vehicle control (DMSO-only) and a positive control (e.g., VX-765, a caspase-1 inhibitor with distinct chemistry) to confirm target engagement .

Q. How does this compound differ from other caspase inhibitors (e.g., Ac-WEHD-CHO)?

this compound (YVAD-based) shows selectivity for caspase-1 but also inhibits caspase-4 and caspase-5 at higher concentrations. In contrast, Ac-WEHD-CHO (WEHD sequence) is a reversible aldehyde inhibitor with broader activity against caspases-1, -4, -5, and -14 . Researchers must quantify off-target effects using caspase-specific substrates (e.g., caspase-4: WEHD-AFC; caspase-5: LEHD-AFC) and compare inhibition profiles across isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported caspase-1 inhibition profiles across studies?

Discrepancies may arise from differences in:

  • Assay conditions : pH, ionic strength, and reducing agents (e.g., DTT) can alter inhibitor efficacy. Standardize buffer conditions using protocols from primary literature .
  • Cell models : Primary macrophages exhibit higher basal caspase-1 activity than immortalized lines. Validate findings across multiple models (e.g., THP-1, bone marrow-derived macrophages) .
  • Inhibitor stability : this compound is reversible; prolonged incubation (>24 hours) may require re-dosing. Monitor stability via HPLC or mass spectrometry in culture media .

Q. What strategies mitigate off-target effects when using this compound in complex cellular models?

  • Co-treatment with isoform-specific inhibitors : Combine with caspase-4/5 inhibitors (e.g., Ac-LEVD-CHO) to isolate caspase-1-dependent effects .
  • Genetic validation : Use CRISPR/Cas9 to knockout caspase-1 in target cells and compare inhibitor efficacy in wild-type vs. knockout models .
  • Multi-omics profiling : Perform transcriptomic or proteomic analyses post-treatment to identify non-caspase pathways affected by the inhibitor (e.g., NF-κB activation) .

Q. How should researchers design in vivo studies to evaluate this compound while minimizing toxicity?

  • Dosing regimen : Administer intraperitoneally at 5–20 mg/kg, pre-treated 1 hour before disease induction (e.g., in murine models of sepsis or autoimmune myasthenia gravis) .
  • Toxicity monitoring : Assess liver enzymes (ALT/AST) and renal function (creatinine) weekly. This compound has shown lower hepatotoxicity compared to irreversible inhibitors (e.g., VX-765) but may accumulate in adipose tissue due to lipophilicity .
  • Biodistribution studies : Use radiolabeled inhibitors (e.g., ³H-Z-YVAD-FMK) to track tissue penetration and clearance rates .

Methodological & Data Analysis Questions

Q. What statistical approaches are optimal for analyzing caspase-1 inhibition data with high variability?

  • Normalization : Express caspase-1 activity as a percentage of the positive control (e.g., LPS + ATP-treated cells without inhibitor) .
  • Non-linear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Account for batch-to-batch variability by testing inhibitors from multiple lots .
  • Meta-analysis : Pool data from independent replicates using random-effects models to address heterogeneity in primary macrophage donors .

Q. How can researchers validate the specificity of this compound in multi-enzyme environments?

  • Activity-based protein profiling (ABPP) : Use biotinylated probes (e.g., biotin-YVAD-FMK) to pull down inhibitor-bound proteases, followed by LC-MS/MS to identify off-targets .
  • Kinetic assays : Measure inhibitor dissociation constants (Kd) for caspase-1 vs. related proteases (e.g., caspase-8) using surface plasmon resonance (SPR) .

Cross-Disciplinary & Translational Questions

Q. What are the challenges in translating this compound from preclinical models to human trials?

  • Species specificity : Murine caspase-1 shares 75% homology with human isoforms; validate inhibitor efficacy in humanized mouse models .
  • Biomarker selection : Measure IL-18 and gasdermin D cleavage in patient serum to correlate target engagement with clinical outcomes .
  • Formulation : Improve aqueous solubility for intravenous delivery by developing nanoparticle-encapsulated formulations .

Q. How can this compound be integrated with omics technologies to study inflammasome-independent roles of caspase-1?

  • Single-cell RNA-seq : Profile inhibitor-treated cells to identify caspase-1-dependent transcriptional networks (e.g., pyroptosis vs. apoptosis crosstalk) .
  • Metabolomics : Track changes in ATP/ADP ratios and mitochondrial metabolites to assess energy stress pathways modulated by caspase-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caspase-1 Inhibitor VI
Reactant of Route 2
Caspase-1 Inhibitor VI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.